rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans
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Overview
Description
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans: is a synthetic organic compound that features an oxane ring substituted with a methyl-imidazole group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans typically involves the following steps:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols and epoxides under acidic or basic conditions.
Introduction of the methyl-imidazole group: This step may involve nucleophilic substitution reactions where a suitable imidazole derivative is introduced to the oxane ring.
Formation of the carbohydrazide moiety: This can be done by reacting the oxane-imidazole intermediate with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or oxane ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced imidazole or oxane derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or catalysts. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its imidazole moiety, leading to modulation of biochemical pathways. The oxane ring and carbohydrazide group may also contribute to its activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide: Lacks the racemic mixture and specific stereochemistry.
2-(1H-imidazol-2-yl)oxane-3-carbohydrazide: Lacks the methyl group on the imidazole ring.
2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, cis: Different stereochemistry compared to the trans isomer.
Uniqueness
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans is unique due to its specific stereochemistry and the presence of both the methyl-imidazole and carbohydrazide groups. This combination of features may result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2R,3R)-2-(1-methylimidazol-2-yl)oxane-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14-5-4-12-9(14)8-7(10(15)13-11)3-2-6-16-8/h4-5,7-8H,2-3,6,11H2,1H3,(H,13,15)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVDSUOSQOIIH-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCCO2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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